
Decitabine Impurity 11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacodynamics and Mechanism of Action
Decitabine, also known as 5-aza-2'-deoxycytidine, functions by inhibiting DNA methyltransferases, leading to the hypomethylation of DNA and reactivation of silenced genes. This action has dual effects on neoplastic cells: differentiation at low doses and cytotoxicity at high doses. Studies have demonstrated decitabine's effectiveness in myeloid malignancies, suggesting that low doses are as or more effective than higher doses in inducing responses in conditions like acute myelogenous leukemia and myelodysplasia (Issa et al., 2004).
Clinical Applications in Hematological Malignancies
Decitabine has been evaluated in various hematological conditions, including myelodysplastic syndromes (MDS) and chronic myelogenous leukemia (CML). Its administration has shown promising results in these diseases, indicating its potential as a therapeutic agent. For example, a multicenter study assessed the efficacy and safety of decitabine in patients with MDS, demonstrating meaningful clinical benefits with more than half of the patients showing improvement (Steensma et al., 2009).
Pharmacokinetic Studies
The pharmacokinetics of decitabine have been thoroughly investigated, revealing insights into its stability, absorption, and efficacy at various dosing regimens. One study developed a high-performance liquid chromatography/tandem mass spectrometry method to determine decitabine concentrations in human plasma, contributing to our understanding of its pharmacokinetic profile (Liu et al., 2006).
Epigenetic Drug Development
The evolution of decitabine's development highlights its journey from a classical anticancer drug to a key player in epigenetic therapy. Initial studies utilized decitabine at its maximum clinically tolerated dose for leukemia treatment. Subsequent research, recognizing the importance of epigenetics in cancer, repurposed decitabine at significantly lower doses, focusing on its hypomethylating effects to manage diseases like MDS more effectively (Jabbour et al., 2008).
Future Directions and Applications
Research continues to explore decitabine's potential beyond hematological malignancies, including its application in solid tumors and as part of combination therapies to enhance its epigenetic effects. Studies assessing decitabine's bioavailability and safety profile, especially in oral formulations, are pivotal for its broader application in outpatient settings, potentially improving patient quality of life and reducing treatment costs (Mistry et al., 2011).
Propiedades
Número CAS |
909402-26-2 |
|---|---|
Nombre del producto |
Decitabine Impurity 11 |
Fórmula molecular |
C9H13N3O5 |
Peso molecular |
243.22 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



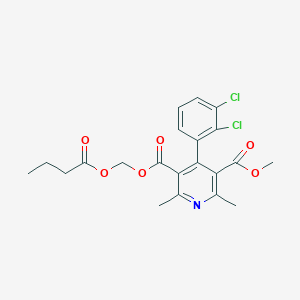
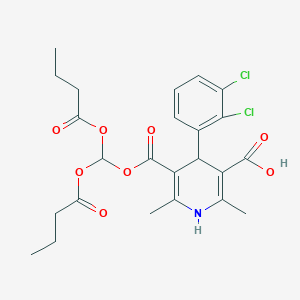
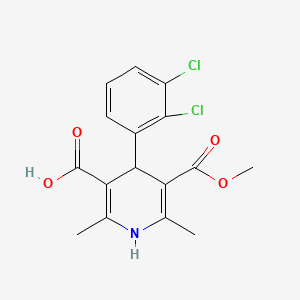
![1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine](/img/structure/B601008.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)
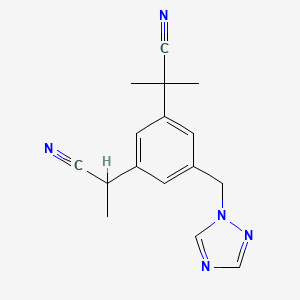
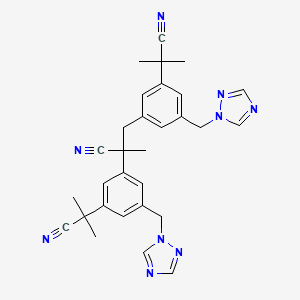
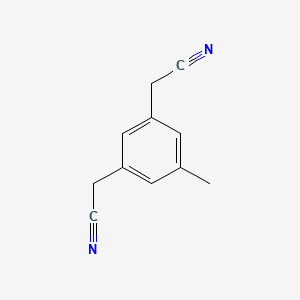
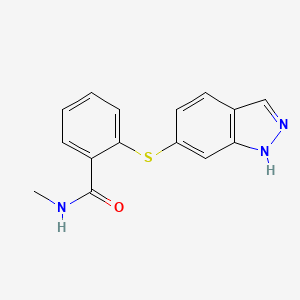
![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)